

# Part 1: Size Purity by Size-Exclusion Chromatography (SEC-HPLC)

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## Compound of Interest

Compound Name: VCP-Eribulin

Cat. No.: B12428233

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## Scientific Principle & Rationale

Size-Exclusion Chromatography (SEC) is a non-denaturing technique that separates molecules based on their hydrodynamic radius, or size in solution.[5] This method is indispensable for quantifying product-related impurities such as high molecular weight species (HMWS), primarily aggregates, and low molecular weight species (LMWS), such as fragments of the antibody.[1][6]

Causality: The conjugation of the hydrophobic **VCP-Eribulin** payload can increase the propensity of the ADC to form aggregates compared to the parent monoclonal antibody.[6][7] Aggregation is a critical quality attribute (CQA) that must be closely monitored, as it can potentially lead to increased immunogenicity and altered efficacy of the therapeutic.[5] SEC provides a direct measure of the monomeric purity, ensuring the product consists predominantly of the intended, single ADC entity.

## Experimental Protocol: SEC-HPLC

### 1. Materials and Reagents

- **VCP-Eribulin** ADC sample
- Mobile Phase Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., 10 mM sodium phosphate, 150 mM NaCl) or other suitable non-denaturing buffer.

- Water, HPLC grade
- Sodium Phosphate (monobasic and dibasic), analytical grade
- Sodium Chloride (NaCl), analytical grade

## 2. Instrumentation

- HPLC or UHPLC system with UV/Vis detector (Diode Array Detector preferred).
- SEC Column: Choose a column with a pore size appropriate for large proteins (e.g., 300 Å). Examples include Agilent AdvanceBio SEC 300Å or equivalent.[\[5\]](#)[\[7\]](#)
- Data acquisition and processing software.

## 3. Step-by-Step Methodology

- Mobile Phase Preparation: Prepare 1 L of PBS, pH 7.4. Filter through a 0.22 µm membrane filter and degas thoroughly.
- Sample Preparation: Dilute the **VCP-Eribulin** ADC sample with the mobile phase to a final concentration of approximately 1.0 mg/mL. Mix gently by inversion; do not vortex.
- HPLC System Setup:
  - Equilibrate the SEC column with the mobile phase at the intended flow rate for at least 30-60 minutes or until a stable baseline is achieved.
  - Set the UV detection wavelength to 280 nm for protein detection.
- Chromatographic Run:
  - Inject 10-20 µL of the prepared sample.
  - Run the isocratic method for a sufficient time to allow for the elution of the monomer and any relevant aggregate or fragment peaks (typically 15-20 minutes).

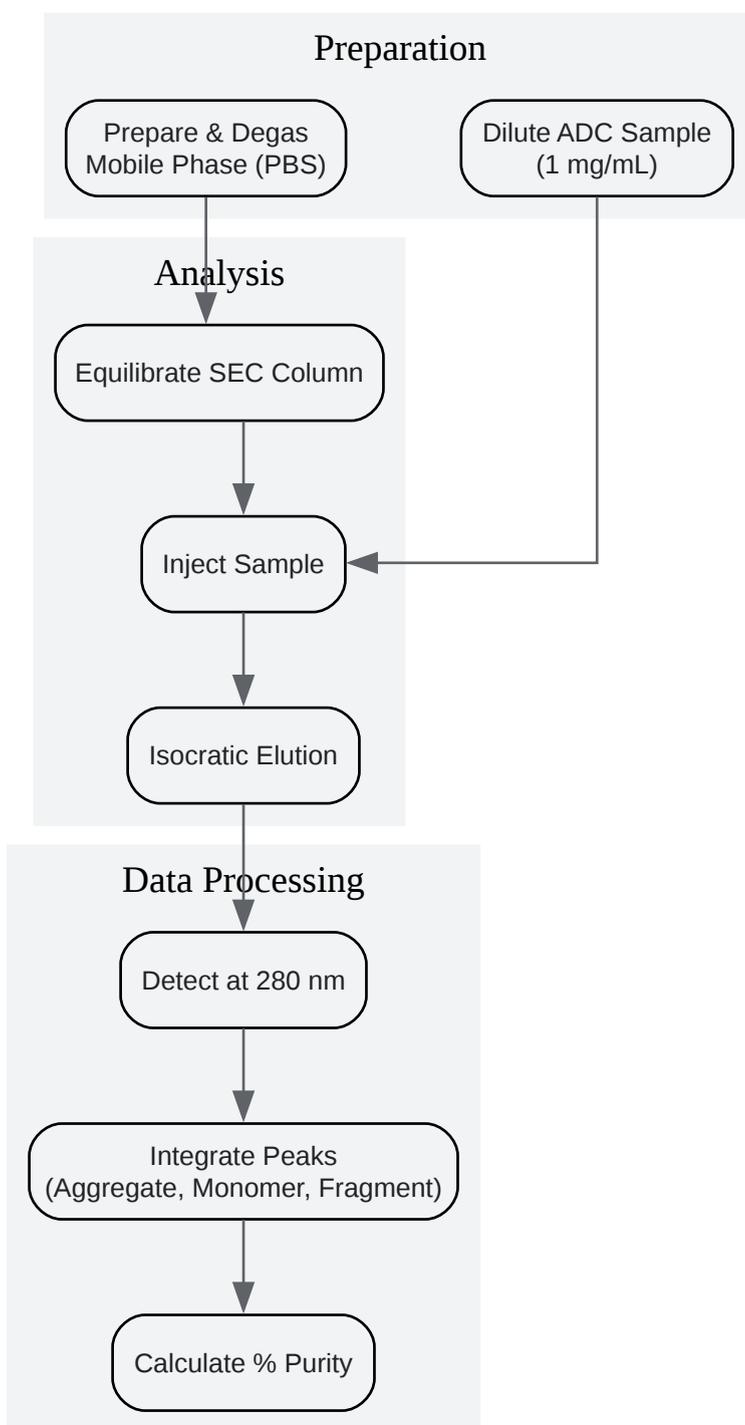
## Data Presentation & Interpretation

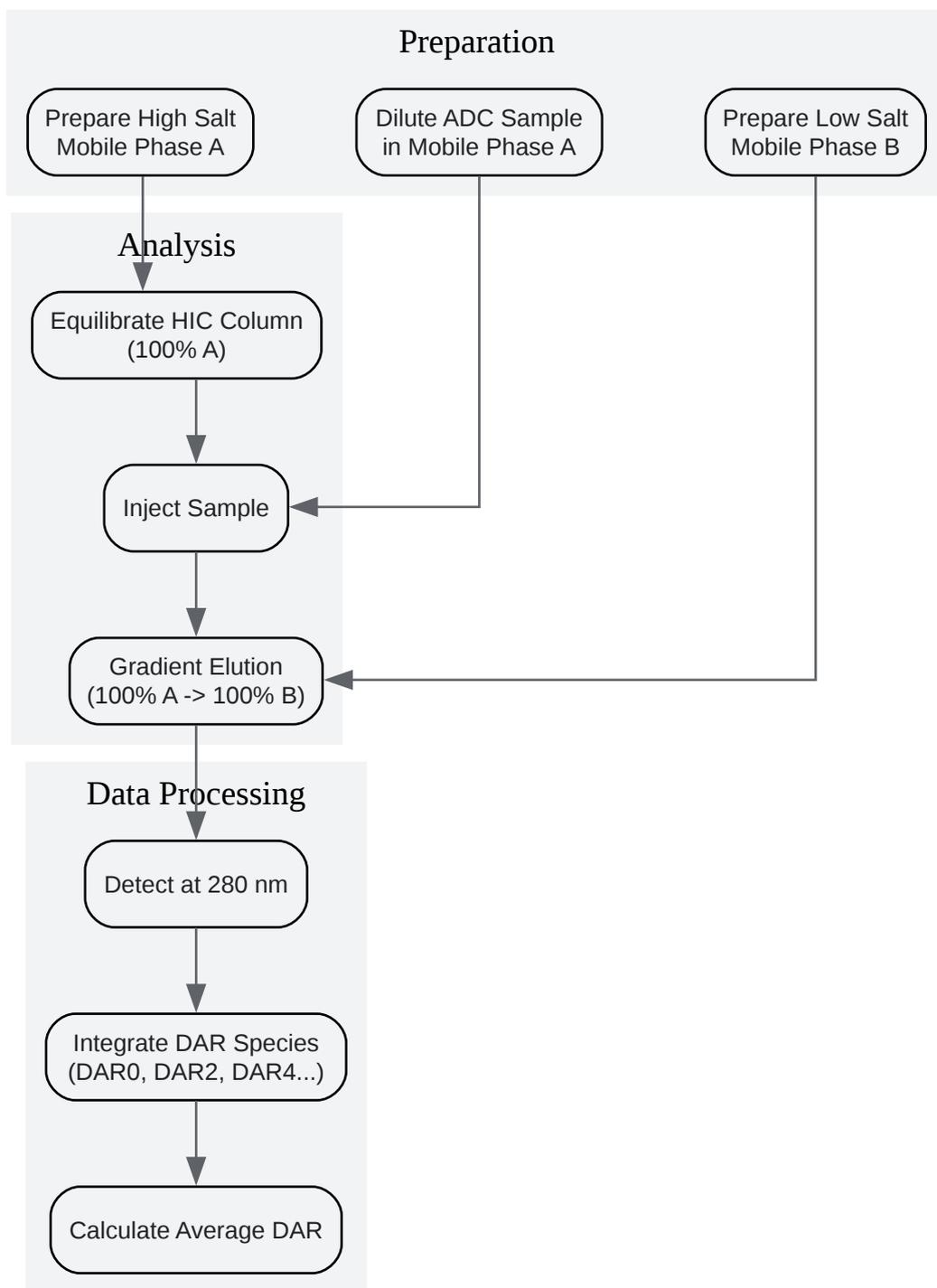
A typical SEC chromatogram will show a major peak corresponding to the ADC monomer. Aggregate peaks (dimers, trimers, etc.) will elute earlier, while fragment peaks will elute later. Purity is determined by calculating the relative peak area of the monomer.

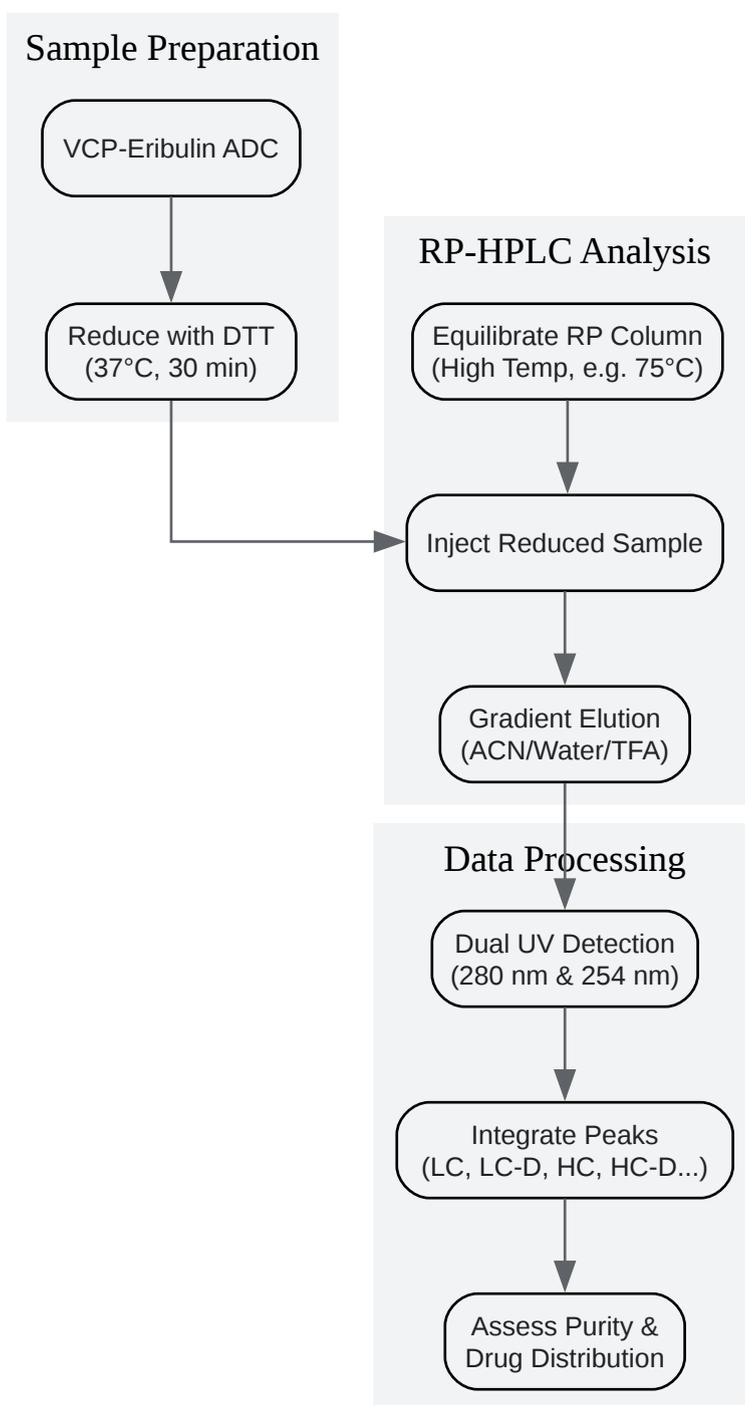
Table 1: Typical SEC-HPLC Method Parameters

Parameter	Setting	Rationale
Column	Agilent AdvanceBio SEC 300Å, 2.7 µm	Optimized for inertness to minimize secondary hydrophobic interactions common with ADCs.[7]
Mobile Phase	150 mM Sodium Phosphate, pH 7.0	Physiological pH and ionic strength maintain the native structure of the ADC.
Flow Rate	0.8 mL/min	Provides optimal resolution between monomer and aggregate species without excessive pressure.
Column Temp.	25 °C (Ambient)	Avoids thermal degradation while ensuring consistent retention times.
Detection	UV at 280 nm	Standard wavelength for protein quantification based on Trp and Tyr residues.
Injection Vol.	10 µL (for 1 mg/mL sample)	Balances signal intensity with the risk of column overloading.

| Run Time | 20 minutes | Ensures complete elution of all relevant species. |







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